molecular formula C16H17ClN2O3 B2894209 N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1798463-22-5

N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2894209
CAS RN: 1798463-22-5
M. Wt: 320.77
InChI Key: JYBSRGJQPJNPFT-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits. In

Scientific Research Applications

Antitumor Applications

Research into heterocyclic compounds, such as imidazotetrazines, reveals potential antitumor properties. For instance, the interaction of diazoimidazole carboxamide with alkyl and aryl isocyanates produces compounds with curative activity against leukemia, suggesting that modifications of the cyclopropylisoxazole carboxamide structure could yield promising antitumor agents (Stevens et al., 1984).

Antimicrobial and Antioxidant Activities

The synthesis of novel heterocyclic compounds, including derivatives of arylazothiazole, demonstrates significant antimicrobial and antioxidant activities. These compounds exhibit high efficiency in vitro screening against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Khalifa et al., 2015).

Insecticidal Activity

A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides shows chemoselective nucleophilic chemistry and potential insecticidal activity. By controlling the stoichiometry and reaction conditions, these compounds could be synthesized and evaluated for their efficacy against insects, offering a new approach to insecticidal agents (Yu et al., 2009).

Cancer Chemotherapy

Investigations into N-phenyl-5-carboxamidyl isoxazoles reveal their anticancer activity with solid tumor selectivity. One derivative showed significant activity against colon tumor cells, indicating the potential of cyclopropylisoxazole carboxamide derivatives as chemotherapeutic agents for colon cancer (Shaw et al., 2012).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-15(11-4-2-3-5-12(11)17)9-18-16(20)13-8-14(22-19-13)10-6-7-10/h2-5,8,10,15H,6-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBSRGJQPJNPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide

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